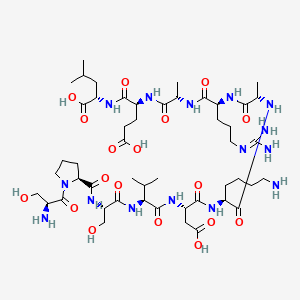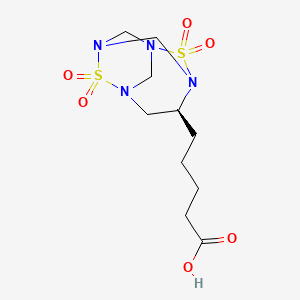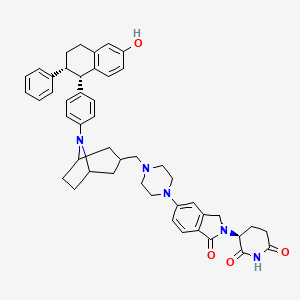
PROTAC ER|A Degrader-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC ER|A Degrader-8 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the estrogen receptor alpha (ERα). This compound leverages the ubiquitin-proteasome system to selectively degrade the estrogen receptor, making it a promising therapeutic agent for estrogen receptor-positive cancers, particularly breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER|A Degrader-8 involves the conjugation of a ligand that binds to the estrogen receptor alpha with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor-binding ligand and the E3 ligase-binding ligand are synthesized separately.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: Advanced purification techniques such as chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
PROTAC ER|A Degrader-8 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, catalysts, and protective groups.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions
Major Products
The major products formed from these reactions are the intermediate compounds that eventually lead to the final PROTAC molecule .
科学的研究の応用
PROTAC ER|A Degrader-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of estrogen receptor alpha in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating estrogen receptor-positive cancers.
Industry: Utilized in the development of targeted protein degradation technologies .
作用機序
PROTAC ER|A Degrader-8 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor-mediated signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .
類似化合物との比較
Similar Compounds
ARV-471: Another PROTAC targeting the estrogen receptor alpha, developed by Arvinas and Pfizer.
ERD-148: A selective estrogen receptor degrader (SERD) with a similar mechanism of action
Uniqueness
PROTAC ER|A Degrader-8 is unique due to its high specificity and efficiency in degrading the estrogen receptor alpha. Unlike traditional inhibitors, it does not merely inhibit the receptor but completely degrades it, offering a more effective therapeutic approach .
特性
分子式 |
C47H51N5O4 |
|---|---|
分子量 |
749.9 g/mol |
IUPAC名 |
(3S)-3-[6-[4-[[8-[4-[(1S,2R)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-8-azabicyclo[3.2.1]octan-3-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1 |
InChIキー |
WIMRLANOJASIIP-MVSHDMKLSA-N |
異性体SMILES |
C1CC2=C(C=CC(=C2)O)[C@@H]([C@@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5C6CCC5CC(C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)[C@H]1CCC(=O)NC1=O |
正規SMILES |
C1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


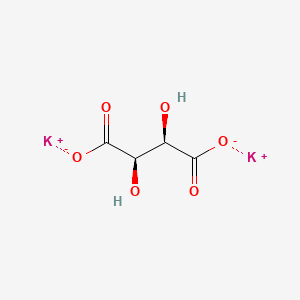
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


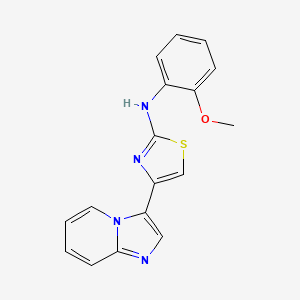
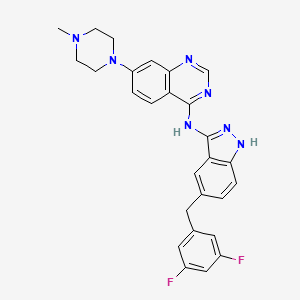
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
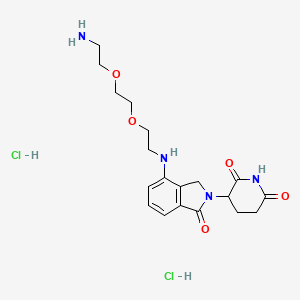
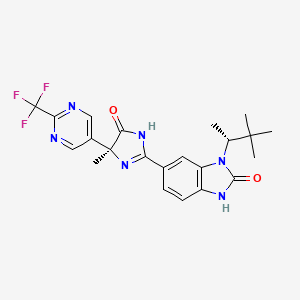
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
